N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiophene-2-carboxamide
Description
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiophene-2-carboxamide is a synthetic organic compound featuring a hybrid structure combining tetrahydrothiophene-1,1-dioxide (a sulfone derivative), a piperidine ring, and a methyl-substituted thiophene carboxamide moiety. The 1,1-dioxidotetrahydrothiophen-3-yl group contributes electron-withdrawing properties due to the sulfone functional group, which may enhance metabolic stability and receptor-binding interactions. The 4-methylthiophene-2-carboxamide moiety introduces aromaticity and hydrophobic interactions, critical for binding to enzymes or receptors. This compound’s design aligns with structural motifs observed in kinase inhibitors, protease modulators, and calcium channel blockers, though its specific biological targets remain unconfirmed in the provided evidence .
Properties
IUPAC Name |
N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-11-8-14(21-9-11)15(18)16-12-2-5-17(6-3-12)13-4-7-22(19,20)10-13/h8-9,12-13H,2-7,10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSIPDGFNQASLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-4-methylthiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydrothiophene moiety linked to a piperidine ring and a carboxamide functional group. Its molecular formula is , with a molecular weight of approximately 270.36 g/mol. The presence of sulfur and nitrogen atoms in its structure suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Tetrahydrothiophene Ring : Utilizing sulfur-containing precursors.
- Piperidine Ring Construction : Via cyclization reactions.
- Carboxamide Formation : Through amide coupling reactions.
These synthetic pathways allow for the introduction of various functional groups that can enhance biological activity.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in neurological and inflammatory pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potentially inhibiting bacterial growth through interference with cell wall synthesis.
- Anti-inflammatory Effects : Modulating inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Antimicrobial Evaluation :
- A study demonstrated that derivatives of compounds similar to this compound exhibited significant antimicrobial properties against various bacterial strains .
- Anti-inflammatory Studies :
- Neuropharmacological Applications :
Data Table: Biological Activities and IC50 Values
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
Functional Groups : The 4-methylthiophene-2-carboxamide group distinguishes the target compound from AZ331/AZ257, which rely on furyl and methoxy/bromo-phenyl groups for aromatic interactions. The sulfone group in the target compound may enhance solubility and metabolic stability compared to the thioether groups in AZ257 .
Spirocyclic Sulfones: Compounds like N-substituted-1,7-dithia-4-azaspiro[4.4]nonan-3-one 7,7-dioxide share the sulfone motif but employ spirocyclic frameworks for conformational restriction, a feature absent in the target compound .
Table 2: Research Findings from Comparable Compounds
Key Findings :
- Synthetic Complexity : The target compound’s synthesis likely involves coupling tetrahydrothiophene-1,1-dioxide derivatives with piperidine and thiophene precursors, analogous to methods in Shklyarenko et al. (2007) for sulfone-containing heterocycles .
- Activity Profile : While AZ331/AZ257 are dihydropyridine-based calcium channel modulators, the target compound’s sulfone and carboxamide groups suggest kinase or protease targeting, as seen in spirocyclic sulfones .
- Stability : The sulfone group in the target compound may mitigate oxidative metabolism issues common in dihydropyridines (e.g., AZ331), which are prone to photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
